L-fucopyranose 1-phosphate
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Overview
Description
L-fucopyranose 1-phosphate (L-Fuc-1-P) is a monosaccharide that is commonly used in scientific research. It is a derivative of fucose, a sugar molecule that is found in many biological systems. L-Fuc-1-P has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying various biological processes.
Scientific Research Applications
1. Structural Studies and Synthesis Techniques
- L-fucopyranose 1-phosphate is a key intermediate in various synthesis processes. For example, its synthesis is critical in the preparation of guanosine 5′-(β-L-fucopyranose)-diphosphate and similar compounds, which depend on the nature of the acyl protecting groups for the non-anomeric hydroxyl functions (Heskamp, Broxterman, Marel, & Boom, 1996). Another study highlights the stereocontrolled methylation of an arabinofuranoside derivative for synthesizing L-fucopyranose and fucosidase inhibitors (Takahashi & Kuzuhara, 1997).
2. Biochemical Properties and Enzyme Interactions
- L-fucopyranose's interaction with enzymes has been a topic of interest. For instance, the enzymic hydrolysis of fucoidin, a polysaccharide sulfate in brown seaweeds consisting of L-fucopyranose units, was studied to understand its structure (Yaphe & Morgan, 1959). Another study explored the kinetics and biophysical characteristics of a lysosomal α-l-fucosidase, which hydrolyzes 4-methyl umbelliferyl α-l-fucopyranoside, from the fresh water mussel (Venugopal et al., 2017).
3. Application in Biological Systems
- Research has shown the involvement of L-fucopyranose in various biological processes. For example, fucoidan, a compound consisting of L-fucopyranose, has been investigated for its hypolipidaemic activity and structural characteristics (Cuong et al., 2015). Additionally, the antithrombin activity of fucoidan, highlighting the interaction with heparin cofactor II and antithrombin III, was explored in one study (Church et al., 1989).
4. Development of Pharmacological Agents
- In the development of pharmacological agents, a study discussed the preparation of an aminated fucoidan, derived from sulfated poly(L-fucopyranose), to examine its fibrinolytic and anticoagulant activities (Soeda, Ohmagari, Shimeno, & Nagamatsu, 1994).
properties
CAS RN |
16562-58-6 |
---|---|
Product Name |
L-fucopyranose 1-phosphate |
Molecular Formula |
C6H13O8P |
Molecular Weight |
244.14 g/mol |
IUPAC Name |
[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O8P/c1-2-3(7)4(8)5(9)6(13-2)14-15(10,11)12/h2-9H,1H3,(H2,10,11,12)/t2-,3+,4+,5-,6?/m0/s1 |
InChI Key |
PTVXQARCLQPGIR-DHVFOXMCSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)OP(=O)(O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OP(=O)(O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(O)O)O)O)O |
Other CAS RN |
16562-58-6 |
physical_description |
Solid |
synonyms |
fuculose 1-phosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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